![molecular formula C8H15IN2S B7452464 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide](/img/structure/B7452464.png)
2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide
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Overview
Description
2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide is a chemical compound that has gained significant attention in the scientific community due to its potential biological applications.
Mechanism of Action
The mechanism of action of 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide is not fully understood. However, it is believed to work by interacting with specific receptors and enzymes in the body, leading to inhibition of their activity. This ultimately results in the biological effects observed.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain fungi and bacteria, and reduce inflammation in the body. The compound has also been shown to modulate the activity of certain enzymes and receptors in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide in lab experiments is its ability to selectively target specific enzymes and receptors in the body. This allows for more precise experimentation and analysis. However, one limitation is that the compound may exhibit off-target effects, leading to unintended biological effects.
Future Directions
There are several future directions for the study of 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide. One direction is to investigate its potential as an anticancer agent in combination with other drugs. Another direction is to study its effects on other biological processes, such as immune modulation and neuroprotection. Additionally, further optimization of the synthesis method may lead to improved yields and purity of the compound.
Synthesis Methods
The synthesis of 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide involves the reaction of 2-(methylthio)aniline with ethyl glyoxalate in the presence of a base. The resulting compound is then treated with hydroiodic acid to obtain the final product. This method has been extensively studied and optimized to produce high yields of the compound.
Scientific Research Applications
2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide has been shown to have potential biological applications. It has been studied for its anticancer, antifungal, and antibacterial properties. The compound has also been investigated for its ability to inhibit certain enzymes and receptors in the body.
properties
IUPAC Name |
2-methylsulfanyl-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.HI/c1-11-8-9-6-4-2-3-5-7(6)10-8;/h6-7H,2-5H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMYBJFTMZXQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2CCCCC2N1.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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